molecular formula C11H16N4O3 B4116853 N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea

N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea

Cat. No. B4116853
M. Wt: 252.27 g/mol
InChI Key: ANYKFKPTBDXMID-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DMAPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPU is a urea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological applications.

Mechanism of Action

DMAPU acts as a catalyst in various chemical reactions by facilitating the transfer of protons and electrons between reactants. It also acts as a nucleophile in the synthesis of esters, amides, and carbamates. In addition, DMAPU acts as a fluorescent probe by binding to specific target molecules and emitting light when excited by a specific wavelength of light.
Biochemical and Physiological Effects
DMAPU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DMAPU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMAPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMAPU has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities. It is also stable and easy to handle. However, DMAPU has limitations, including its toxicity and potential for side reactions. It is important to use DMAPU in appropriate quantities and under controlled conditions to avoid any adverse effects.

Future Directions

There are several future directions for the use of DMAPU in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. DMAPU can be used as a reagent to synthesize new compounds with potential therapeutic properties. Another potential application is in the development of new fluorescent probes for biochemical assays. DMAPU can be modified to bind to specific target molecules and emit light when excited by a specific wavelength of light. Finally, DMAPU can be used in the development of new catalysts for chemical reactions. By modifying the structure of DMAPU, it may be possible to develop more efficient and selective catalysts for specific reactions.
Conclusion
DMAPU is a urea derivative that has shown promising results in various scientific research applications. It is a highly efficient catalyst that can be used in small quantities and has several advantages for lab experiments. However, it also has limitations, including its toxicity and potential for side reactions. There are several future directions for the use of DMAPU in scientific research, including the synthesis of new drugs and pharmaceuticals, the development of new fluorescent probes for biochemical assays, and the development of new catalysts for chemical reactions.

Scientific Research Applications

DMAPU has shown promising results in various scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and carbamates. DMAPU has also been used as a reagent in the synthesis of various drugs and pharmaceuticals. In addition, DMAPU has been used as a fluorescent probe in biochemical assays.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-14(2)8-7-12-11(16)13-9-3-5-10(6-4-9)15(17)18/h3-6H,7-8H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYKFKPTBDXMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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